4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine
Description
4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Properties
IUPAC Name |
4-methoxy-6-methylsulfanyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXNIDYFWMDGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275176 | |
| Record name | 4-Methoxy-6-(methylsulfanyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30358-18-0 | |
| Record name | 4-Methoxy-6-(methylsulfanyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-6-(methylthio)-1,3,5-triazine with an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity 4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s methoxy and methylthio groups can interact with various amino acid residues in the enzyme, leading to conformational changes that inhibit enzyme function .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethoxy-1,3,5-triazine
- 2,4,6-Tris(methylthio)-1,3,5-triazine
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Uniqueness
4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other triazine derivatives, making it a valuable compound for various applications .
Biological Activity
4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicine and agriculture. This article explores the compound's biochemical properties, mechanisms of action, and its applications in various domains.
- Molecular Formula : C₅H₈N₄OS
- Molecular Weight : 140.14 g/mol
- CAS Number : 1668-54-8
The primary mechanism through which 4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine exerts its biological effects is through the inhibition of specific enzymes. It is known to interact with the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. By binding to the active site of ALS, this compound disrupts amino acid synthesis, leading to growth inhibition in target weeds.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential to inhibit various bacterial strains and fungal species. The specific mechanisms involve disrupting cellular processes essential for microbial growth and reproduction.
Anticancer Potential
In vitro studies have highlighted the anticancer properties of 4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine. It has shown effectiveness against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound induces apoptosis and cell cycle arrest in these cancer cells, suggesting its potential as a therapeutic agent .
Study on Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of triazines on cancer cell lines. The results indicated that 4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine derivatives showed significant inhibition of cell viability at concentrations ranging from 1 to 100 µM. The IC₅₀ values were determined using an MTT assay, demonstrating its potential as a lead compound for further drug development .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine | HCT-116 | 25 |
| 4-Methoxy-6-(methylthio)-1,3,5-triazin-2-amine | MCF-7 | 30 |
Environmental Impact Studies
The compound has also been investigated for its environmental impact as a herbicide. Studies have shown that it effectively controls weed populations while minimizing harm to non-target species. The degradation pathways in soil and water systems reveal that environmental factors such as pH and temperature significantly affect its bioactivity and persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
